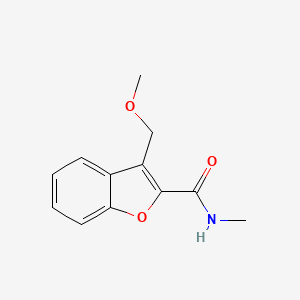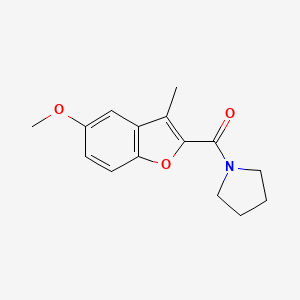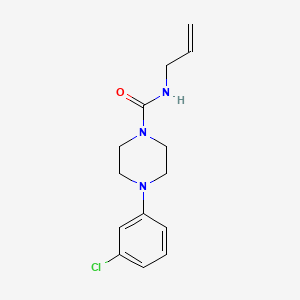
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide, also known as AM-2201, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University. The compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a variety of biochemical and physiological effects.
作用機序
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and sleep. When N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide binds to these receptors, it can activate a variety of signaling pathways that can affect these processes.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent analgesic, reducing pain in animal models of inflammatory and neuropathic pain. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-convulsant properties, reducing seizures in animal models of epilepsy.
実験室実験の利点と制限
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoids on the body in a controlled manner. Additionally, it has been shown to have a variety of effects on the body, making it useful for studying a variety of physiological processes.
However, there are also limitations to using N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, it is a potent compound, which means that it may have side effects or be toxic at high doses.
将来の方向性
There are many future directions for research on N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide. One area of interest is the role of the endocannabinoid system in regulating mood and anxiety. Additionally, researchers are interested in studying the effects of N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide on the immune system and its potential use as an anti-inflammatory agent. Finally, researchers are interested in developing new synthetic cannabinoids that can selectively target specific receptors in the endocannabinoid system, which could lead to the development of new drugs for a variety of conditions.
合成法
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of reagents such as lithium aluminum hydride and boron trifluoride etherate. The synthesis of N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide is complex and requires specialized equipment and expertise.
科学的研究の応用
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide is commonly used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a variety of effects, including analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been used to study the effects of cannabinoids on the brain, including the role of the endocannabinoid system in regulating mood, appetite, and sleep.
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-6-7-14(18)16(8-11)20-17(21)9-12-10-19-15-5-3-2-4-13(12)15/h2-8,10,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJODVIRGIRKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)


![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)